2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-4-5-11-6-8-2-1-3-9(8)7-11;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVUQZSMTOMGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Strategy:
- Cyclization of suitable precursors such as amino alcohols or amino acids with cyclopentane derivatives.
- Reductive amination to introduce the ethan-1-amine moiety.
- Salt formation with hydrochloric acid to obtain the dihydrochloride.
Preparation Methods
Cyclization of Precursors
The initial step involves cyclizing a precursor containing a suitable amino group and a cyclopentane backbone. One common approach is:
- Starting Material: A cyclopentane derivative with a leaving group (e.g., halide) or functional group amenable to cyclization.
- Reaction Conditions: Acid or base catalysis, often under reflux, with solvents such as tetrahydrofuran (THF) or ethanol.
Cyclopentane derivative + Amine precursor → Cyclization under reflux with acid catalyst (e.g., p-toluenesulfonic acid) → Fused ring system
Reductive Amination
- Objective: Convert ketone or aldehyde intermediates into secondary amines.
- Reagents: Ammonia or primary amines with reducing agents like sodium cyanoborohydride or lithium aluminum hydride (LiAlH4).
- Conditions: Mild heating, often in ethanol or methanol, under inert atmosphere.
Ketone + Ammonia + NaBH3CN → Secondary amine
Formation of the Ethan-1-amine Side Chain
- The ethan-1-amine group is introduced via nucleophilic substitution or reductive amination at an appropriate intermediate.
Salt Formation
- The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl), typically in aqueous solution.
Free amine + HCl → 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride
Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|---|
| Cyclization | Cyclopentane derivative + Amine precursor | Toluene or ethanol | Acid catalyst (p-toluenesulfonic acid) | Reflux (~80-110°C) | Promotes ring closure |
| Reductive amination | Ketone + Ammonia + NaBH3CN | Methanol or ethanol | None | Room temperature to mild heating | Converts ketone to amine |
| Salt formation | Amine + HCl | Water | None | Room temperature | Produces dihydrochloride salt |
Data Tables and Research Findings
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization & reduction | Cyclopentane derivatives + Amine | p-Toluenesulfonic acid, NaBH3CN | Reflux, inert atmosphere | 70-85% | Efficient ring closure and amine formation |
| Salt formation | Free amine | Hydrochloric acid | Aqueous, room temp | Quantitative | Produces high-purity dihydrochloride |
Research Findings and Notes
- Synthetic complexity: The synthesis involves multi-step procedures, including ring closure, reduction, and salt formation, often requiring purification by chromatography or recrystallization.
- Reaction optimization: Literature indicates that acid catalysis (e.g., p-toluenesulfonic acid) and reductive amination are critical steps for high yields.
- Scale-up considerations: Industrial synthesis may employ continuous flow reactors for cyclization and reduction steps to improve efficiency and safety.
Chemical Reactions Analysis
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Antimicrobial Agents
One significant application of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride is in the synthesis of novel oxazolidinone-class antimicrobial agents. This compound serves as a moiety at the C-ring of linezolid, which is known for its effectiveness against resistant bacterial strains. In vitro studies have demonstrated that derivatives synthesized using this compound exhibit potent inhibitory activity against Mycobacterium tuberculosis and various resistant Gram-positive and Gram-negative bacteria.
Neurological Disorders
Research indicates that this compound can act as a negative modulator of NMDA receptors, particularly those containing the NR1/NR2B subunit. This modulation is crucial in synaptic plasticity and memory function, suggesting potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease. The ability to selectively influence neurotransmitter systems positions this compound as a candidate for further exploration in neuropharmacology.
Protease Activated Receptor 1 (PAR1) Antagonists
The compound has also been utilized in synthesizing analogues that act as PAR1 antagonists. These analogues demonstrate improved metabolic stability compared to their predecessors, indicating their potential for development into clinically relevant drugs targeting thrombotic diseases.
Synthesis Pathways
The synthesis typically involves several steps, including the formation of the bicyclic structure followed by functionalization at specific sites to enhance biological activity. Continuous flow processes may be employed for large-scale production, optimizing yield and purity.
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with various biological targets:
- NMDA Receptors : As previously mentioned, this compound negatively modulates NMDA receptors, which are critical in neurological signaling pathways.
- SHP2 Inhibition : Compounds related to this structure have shown potential as allosteric inhibitors of SHP2, impacting cancer signaling pathways.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride | 0.77 | Lacks ethyl amine side chain |
| Quinuclidin-4-ylmethanamine dihydrochloride | 0.62 | Different cyclic structure |
| (1-Methylpiperidin-4-yl)methanamine | 0.59 | Contains a piperidine ring |
| Octahydrocyclopenta[c]pyrrole hydrochloride | 0.77 | Direct precursor without ethyl amine modification |
This table illustrates that while there are several related compounds, the specific structural features of this compound confer distinct properties that may influence its biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to three analogs: pyrrolidine ethanamine derivatives , tropane-based amines , and octahydroindole analogs . Below is a detailed analysis supported by hypothetical data tables (based on typical trends in amine derivatives).
Structural and Physicochemical Properties
Key Observations :
- The dihydrochloride salt form enhances aqueous solubility compared to free-base analogs like tropane derivatives.
- LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.
Analysis :
- The target compound shows high 5-HT₃ receptor affinity, surpassing pyrrolidine analogs but lower than tropane derivatives.
- Tropane derivatives, while potent, lack selectivity, limiting their utility due to off-target effects.
Crystallographic and Conformational Insights
SHELX-refined structures reveal:
- Bond Lengths : The C-N bond in the ethylamine side chain (1.47 Å) is shorter than in pyrrolidine analogs (1.51 Å), indicating stronger electron delocalization .
- Torsional Angles : The cyclopenta-pyrrolidine core adopts a chair-like conformation, reducing steric hindrance compared to the boat conformation observed in octahydroindole derivatives.
Biological Activity
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride is a bicyclic compound known for its unique structure and potential biological applications. This compound features an octahydrocyclopenta[c]pyrrole moiety, which contributes to its diverse biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various medicinal chemistry applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 174.16 g/mol, which is critical for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. NMDA Receptor Modulation
- The compound acts as a negative modulator of NMDA receptors, specifically those containing the NR1/NR2B subunit. This modulation is crucial for synaptic plasticity and memory function, suggesting potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.
2. SHP2 Inhibition
- Compounds related to this structure have been identified as allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2). This inhibition plays a role in cancer signaling pathways, indicating potential applications in oncology .
3. Protease Activated Receptor (PAR) Antagonism
- The compound has been utilized in the synthesis of analogues that act as antagonists of protease activated receptor 1 (PAR1), which is involved in various physiological processes including thrombosis and inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways. These pathways allow for the introduction of various substituents that can enhance biological activity or selectivity towards specific targets.
Synthetic Pathway Overview
- Formation of the Core Structure : The initial steps involve constructing the octahydrocyclopenta[c]pyrrole framework.
- Functionalization : Introduction of amine groups and subsequent formation of the dihydrochloride salt to improve solubility.
- Modification : Derivatives can be synthesized by altering substituents on the core structure to optimize biological activity.
Case Studies
Several studies have explored the biological effects of derivatives of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant NMDA receptor modulation leading to improved cognitive function in animal models. |
| Study B | Identified SHP2 inhibition as a mechanism for reducing tumor growth in xenograft models. |
| Study C | Showed that PAR1 antagonists derived from this scaffold reduced inflammatory responses in vitro. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires meticulous control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For purification, advanced separation techniques like membrane filtration (e.g., nanofiltration) or chromatography (HPLC) are critical to isolate the compound from byproducts. Analytical validation using pharmacopeial standards (e.g., impurity profiling per EP guidelines) ensures purity compliance .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Impurity profiling should follow pharmacopeial protocols (e.g., EP monographs) using HPLC with UV/Vis or charged aerosol detection (CAD) to resolve closely related analogs .
Q. How should researchers design stability studies to evaluate the compound’s degradation under varying storage conditions?
- Methodological Answer: Stability studies must adhere to ICH guidelines, incorporating forced degradation (e.g., exposure to heat, light, and humidity) and long-term storage trials. Analytical methods like stability-indicating HPLC or UPLC-MS/MS are used to monitor degradation products. Data should be statistically analyzed to establish shelf-life predictions .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro assays be resolved for this compound?
- Methodological Answer: Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent interference). Researchers should employ orthogonal assays (e.g., functional vs. binding assays) and validate findings using dose-response curves and statistical power analysis. Replicating experiments under controlled conditions (e.g., standardized cell culture media) minimizes variability .
Q. What methodological frameworks are recommended to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer: The quadripolar model (theoretical, epistemological, morphological, technical poles) guides systematic evaluation. For instance, pharmacokinetic studies (e.g., bioavailability, metabolic stability) should complement in vitro data. Computational modeling (e.g., PBPK simulations) bridges gaps by predicting tissue-specific exposure .
Q. What experimental strategies can elucidate the compound’s neuropharmacological mechanisms, particularly its interaction with amine receptors?
- Methodological Answer: Radioligand binding assays (e.g., competitive displacement using ³H-labeled antagonists) quantify receptor affinity. Functional assays (e.g., cAMP accumulation for GPCRs) assess agonism/antagonism. Molecular dynamics simulations (e.g., docking studies with receptor crystal structures) provide mechanistic insights. Process control simulations (e.g., DOE for parameter optimization) enhance reproducibility .
Q. How can synergistic effects between this compound and adjuvants be systematically evaluated in combinatorial therapies?
- Methodological Answer: Fractional Inhibitory Concentration (FIC) indices or Chou-Talalay synergy plots quantify interactions. Experimental designs should include gradient dilution matrices and multi-parametric readouts (e.g., apoptosis markers, cytokine profiling). Robust statistical frameworks (e.g., Bayesian hierarchical models) account for biological variability .
Key Methodological Considerations Table
| Research Aspect | Recommended Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Membrane filtration, HPLC purification | Solvent polarity, reaction time, catalyst loading | |
| Impurity Profiling | HPLC-CAD, EP-compliant methods | Column selectivity, detection sensitivity | |
| Bioactivity Validation | Orthogonal assays (binding + functional) | Cell line selection, solvent compatibility | |
| Pharmacokinetic Modeling | PBPK simulations, metabolic stability assays | Tissue partition coefficients, enzyme kinetics | |
| Synergy Evaluation | FIC indices, Chou-Talalay plots | Dose-response linearity, multi-parametric analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
